REACTION_CXSMILES
|
C[C:2]1[CH:15]=[C:14]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:13]2[C:4](=[C:5]3[C:10](=[CH:11][CH:12]=2)[C:9]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[CH:8][C:7](C)=[N:6]3)[N:3]=1.ClN1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[C:55]([Cl:59])([Cl:58])([Cl:57])Cl.[CH:60]([Cl:63])([Cl:62])[Cl:61]>>[Cl:61][C:60]([Cl:63])([Cl:62])[C:7]1[CH:8]=[C:9]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:10]2[C:5](=[C:4]3[C:13](=[CH:12][CH:11]=2)[C:14]([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)=[CH:15][C:2]([C:55]([Cl:59])([Cl:58])[Cl:57])=[N:3]3)[N:6]=1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CC1=NC2=C3N=C(C=C(C3=CC=C2C(=C1)C1=CC=CC=C1)C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.011 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
96 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
was stirred for 6 hr in an oil bath at 90°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After standing overnight at 4° C.
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
crystals of succinimide were removed by filtration
|
Type
|
CUSTOM
|
Details
|
The solvent was removed from the filtrate by vacuum evaporation
|
Type
|
CUSTOM
|
Details
|
to produce a light yellow solid which
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated sodium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Type
|
CUSTOM
|
Details
|
by vacuum evaporation
|
Type
|
CUSTOM
|
Details
|
yielded the white solid product
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
ClC(C1=NC2=C3N=C(C=C(C3=CC=C2C(=C1)C1=CC=CC=C1)C1=CC=CC=C1)C(Cl)(Cl)Cl)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |